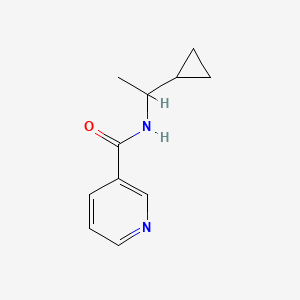

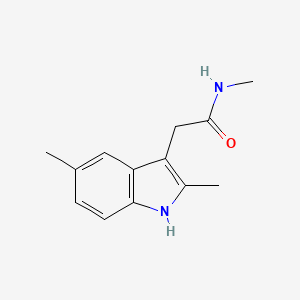

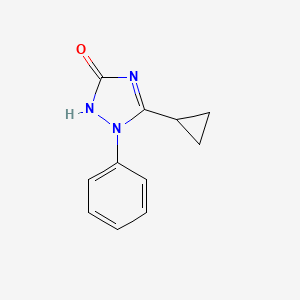

![molecular formula C10H18N2O2 B7503440 N-[1-(azetidin-1-yl)-3-methyl-1-oxobutan-2-yl]acetamide](/img/structure/B7503440.png)

N-[1-(azetidin-1-yl)-3-methyl-1-oxobutan-2-yl]acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[1-(azetidin-1-yl)-3-methyl-1-oxobutan-2-yl]acetamide, commonly known as AZD-9291, is a third-generation, irreversible, and mutant-selective epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). It is an orally bioavailable drug that is used to treat non-small-cell lung cancer (NSCLC) patients who have developed the T790M mutation in their EGFR gene. This mutation is responsible for resistance to first- and second-generation EGFR TKIs, such as erlotinib and gefitinib.

作用機序

AZD-9291 selectively targets the mutant form of N-[1-(azetidin-1-yl)-3-methyl-1-oxobutan-2-yl]acetamide by irreversibly binding to its ATP-binding pocket, thereby inhibiting its tyrosine kinase activity and downstream signaling pathways. This leads to the inhibition of cell proliferation and induction of apoptosis in cancer cells that depend on this compound signaling for survival.

Biochemical and Physiological Effects:

AZD-9291 has been shown to have potent and selective inhibitory effects on this compound T790M mutant cells, with minimal activity against wild-type this compound or other kinases. It also has good pharmacokinetic properties, with high oral bioavailability and a long half-life in plasma. In clinical trials, it has been well-tolerated by patients and has shown significant antitumor activity in NSCLC patients with the T790M mutation.

実験室実験の利点と制限

AZD-9291 has several advantages for lab experiments, including its high potency and selectivity for the T790M mutant form of N-[1-(azetidin-1-yl)-3-methyl-1-oxobutan-2-yl]acetamide, its favorable pharmacokinetic properties, and its well-established synthesis method. However, its irreversible binding to this compound may limit its use in certain experiments that require reversible inhibition of kinase activity. Moreover, its high cost and limited availability may also be a constraint for some researchers.

将来の方向性

There are several future directions for the development of AZD-9291 and related N-[1-(azetidin-1-yl)-3-methyl-1-oxobutan-2-yl]acetamide TKIs. These include the exploration of combination therapies with other targeted agents or immunotherapies, the identification of biomarkers that can predict response to treatment, and the development of strategies to overcome resistance mechanisms that may emerge during treatment. Additionally, the optimization of the synthesis method and the development of more cost-effective and scalable production methods may increase the accessibility of AZD-9291 for research and clinical use.

合成法

AZD-9291 is synthesized through a multistep process that involves the reaction of 4-chloro-3-nitrobenzoic acid with (R)-3-methyl-1-oxo-1-(pyridin-4-yl)butan-2-amine, followed by cyclization with 1,2-diaminocyclohexane and subsequent reduction with sodium dithionite. The final product is obtained after purification with column chromatography and recrystallization.

科学的研究の応用

AZD-9291 has been extensively studied in preclinical and clinical trials for its efficacy and safety in treating NSCLC patients with the T790M mutation. It has shown promising results in inhibiting tumor growth and improving progression-free survival in these patients. Moreover, it has a favorable safety profile compared to other N-[1-(azetidin-1-yl)-3-methyl-1-oxobutan-2-yl]acetamide TKIs, with fewer side effects and less toxicity.

特性

IUPAC Name |

N-[1-(azetidin-1-yl)-3-methyl-1-oxobutan-2-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O2/c1-7(2)9(11-8(3)13)10(14)12-5-4-6-12/h7,9H,4-6H2,1-3H3,(H,11,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHHPZOASXVLJOQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)N1CCC1)NC(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

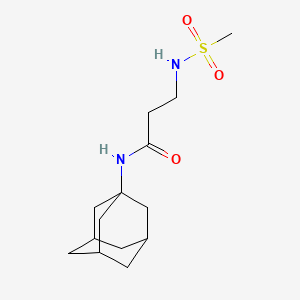

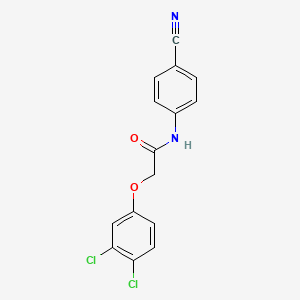

![N-[(6-pyrazol-1-ylpyridin-3-yl)methyl]-4,6-dipyrrolidin-1-yl-1,3,5-triazin-2-amine](/img/structure/B7503390.png)

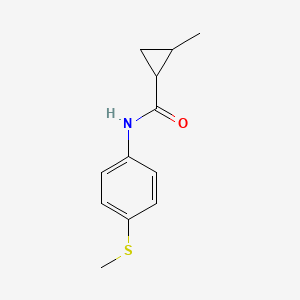

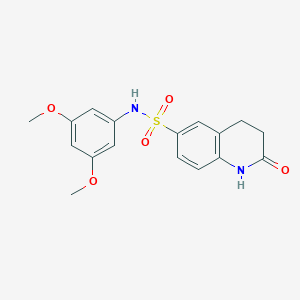

![4-(4-cyclopentylpiperazin-1-yl)-N-(1,3-dimethyl-2-oxoimidazo[4,5-b]pyridin-5-yl)-4-oxobutanamide](/img/structure/B7503410.png)

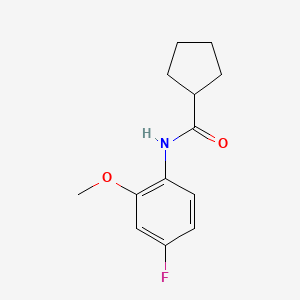

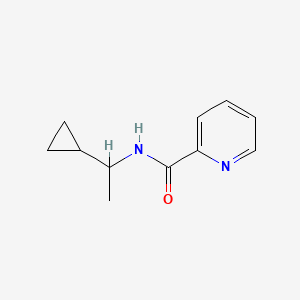

![4-[(2-Hydroxyphenyl)carbamoyl]phenyl acetate](/img/structure/B7503424.png)

![2-[[5-(2-fluorophenyl)-4-(2-phenylethyl)-1,2,4-triazol-3-yl]sulfanyl]-N-pentan-2-ylacetamide](/img/structure/B7503430.png)

![[4-(3-Methylbut-2-enyl)piperazin-1-yl]-pyridin-2-ylmethanone](/img/structure/B7503454.png)